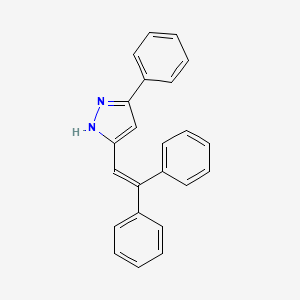
5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a diphenylvinyl group and a phenyl group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of hydrazine derivatives with α,β-unsaturated ketones or aldehydes. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, and under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the design of bioactive molecules.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or anticancer activities.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its photophysical properties make it suitable for applications in optoelectronics.
Wirkmechanismus
The mechanism of action of 5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes or interacting with receptor proteins to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
- 5,5-Bis(2,2-diphenylvinyl)-bithiophene
- 5,5-Bis(2,2-diphenylvinyl)-bifuran
- 5,5-Bis(2,2-diphenylvinyl)-bipyrrole
Comparison: Compared to these similar compounds, 5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole exhibits unique structural features due to the presence of the pyrazole ring. This structural difference can influence its chemical reactivity, photophysical properties, and potential applications. For instance, the pyrazole ring may enhance its stability and provide additional sites for functionalization, making it a versatile compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
7470-31-7 |
|---|---|
Molekularformel |
C23H18N2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
5-(2,2-diphenylethenyl)-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C23H18N2/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)16-21-17-23(25-24-21)20-14-8-3-9-15-20/h1-17H,(H,24,25) |
InChI-Schlüssel |
RVKYDEQPDQCXLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)
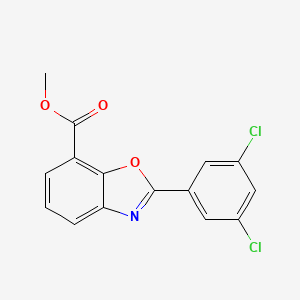
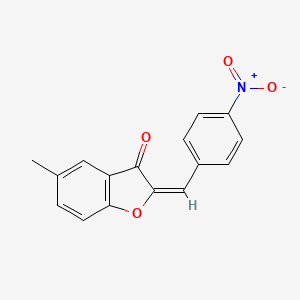

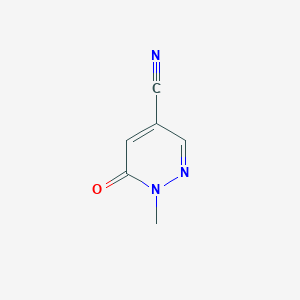
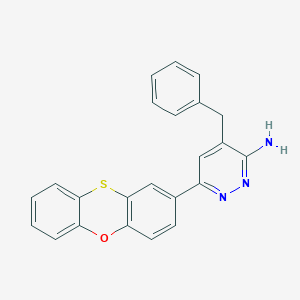
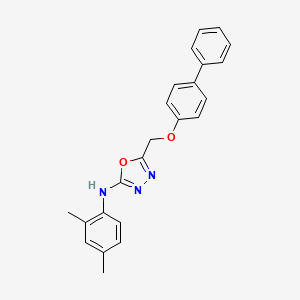
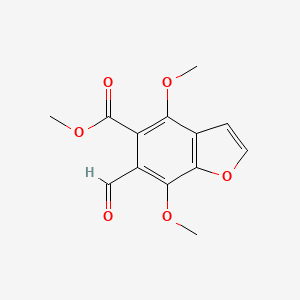

![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
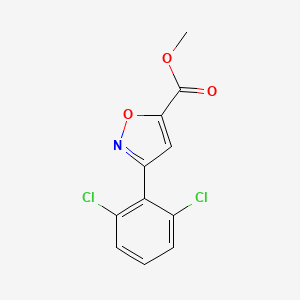
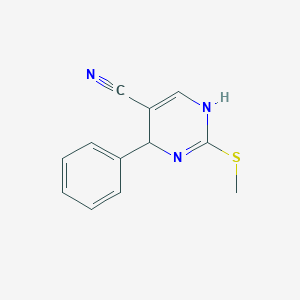
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907767.png)
![2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12907771.png)
